Chemical Structure, Stereochemistry, and Synthetic Utility of (2S,4S)-4-(benzyloxy)pentan-2-ol
Chemical Structure, Stereochemistry, and Synthetic Utility of (2S,4S)-4-(benzyloxy)pentan-2-ol
Executive Summary
(2S,4S)-4-(benzyloxy)pentan-2-ol (CAS No. 124439-88-9) is a highly versatile, enantiopure chiral building block utilized extensively in asymmetric synthesis and drug development. Serving as a mono-protected derivative of a chiral 1,3-diol, it provides an orthogonal handle for the construction of complex polyketides, macrolide antibiotics, and heterocyclic pharmaceutical agents[1]. This whitepaper deconstructs the stereochemical elegance of this molecule, outlines a self-validating protocol for its synthesis, and details the physicochemical parameters critical for analytical verification.
Structural & Stereochemical Analysis
The core architectural advantage of (2S,4S)-4-(benzyloxy)pentan-2-ol lies in the stereochemistry of its parent precursor: (2S,4S)-pentane-2,4-diol .
The Power of Symmetry
In the parent (2S,4S)-diol, the two chiral centers dictate an anti relationship along the carbon backbone. Because both stereocenters possess the (S) configuration, the molecule exhibits a
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Causality in Synthesis: This
symmetry renders the two hydroxyl groups at C2 and C4 chemically equivalent (homotopic). -
Regiochemical Elegance: When subjecting this diol to a mono-protection reaction (such as benzylation), desymmetrization is not required. Reaction at either the C2 or C4 hydroxyl group yields the exact same enantiomerically pure product: (2S,4S)-4-(benzyloxy)pentan-2-ol. This eliminates the need for complex regioselective catalysts, ensuring high synthetic efficiency.
Fig 1. Synthetic pathway exploiting C2 symmetry for regioselective mono-benzylation.
Physicochemical Properties & Analytical Data
Accurate analytical validation is paramount when utilizing chiral building blocks in drug development. The table below consolidates the fundamental properties and mass spectrometry predictions for (2S,4S)-4-(benzyloxy)pentan-2-ol[2].
| Property | Value | Source |
| IUPAC Name | (2S,4S)-4-(benzyloxy)pentan-2-ol | |
| CAS Number | 124439-88-9 | [3] |
| Molecular Formula | C12H18O2 | [2] |
| Molecular Weight | 194.27 g/mol | |
| Monoisotopic Mass | 194.13068 Da | [2] |
| Predicted [M+H]+ m/z | 195.13796 | [2] |
| Predicted [M+Na]+ m/z | 217.11990 | [2] |
| InChIKey | ZDGYZKNTFSWSEU-QWRGUYRKSA-N |
Causality-Driven Experimental Protocol: Mono-Benzylation
The synthesis of (2S,4S)-4-(benzyloxy)pentan-2-ol via Williamson ether synthesis must be carefully controlled to prevent over-alkylation (di-benzylation). The following protocol is designed as a self-validating system , utilizing statistical stoichiometry and visual reaction cues.
Field-Proven Insights & Rationale
To maximize the yield of the mono-protected product, a statistical approach is employed by using an excess of the diol (e.g., 2.0 equivalents relative to Benzyl Bromide). Because the unreacted diol is highly water-soluble, it can be easily washed away or recovered during the aqueous workup, leaving behind the highly pure mono-benzyl ether. Sodium hydride (NaH) is selected as an irreversible, non-nucleophilic base to quantitatively generate the alkoxide.
Step-by-Step Methodology
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Preparation: Flame-dry a round-bottom flask under an inert Argon atmosphere. Add (2S,4S)-pentane-2,4-diol (2.0 equiv) dissolved in anhydrous Tetrahydrofuran (THF).
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Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 equiv) in small portions.
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Validation Check: The reaction is self-indicating; the evolution of
gas confirms active deprotonation. Stir for 30 minutes until gas evolution completely ceases.
-
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Alkylation: Add Benzyl Bromide (BnBr, 1.0 equiv) dropwise over 15 minutes to prevent localized exothermic spikes.
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Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.
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Validation Check: Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) eluent. The complete disappearance of the UV-active BnBr spot indicates reaction completion.
-
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Quenching: Cool the flask back to 0 °C. Slowly add saturated aqueous
.-
Causality:
is chosen over strong acids to gently neutralize excess NaH without risking the acid-catalyzed cleavage of the newly formed benzyl ether.
-
-
Extraction & Purification: Extract the aqueous layer three times with Diethyl Ether (
). The excess unreacted diol remains largely in the aqueous phase. Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography.
Fig 2. Self-validating experimental workflow for the mono-benzylation of 1,3-diols.
Applications in Drug Development
In pharmaceutical medicinal chemistry, (2S,4S)-4-(benzyloxy)pentan-2-ol acts as a highly specialized chiral auxiliary and backbone precursor.
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Orthogonal Protection: The benzyl ether is stable to a wide variety of basic, acidic, and nucleophilic conditions, allowing the free C2 secondary alcohol to be oxidized to a ketone, converted into a leaving group (e.g., tosylate), or coupled with other fragments[1]. It can later be cleanly removed via palladium-catalyzed hydrogenolysis (
, ) under mild, neutral conditions. -
Heterocyclic Synthesis: It is frequently utilized in the synthesis of stereodefined heterocyclic mono- and dicarbamates, acting as a chiral tether that dictates the stereochemical outcome of subsequent cyclization reactions[1].
References
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PubChemLite Database Title: 124439-88-9 (C12H18O2) - Predicted Collision Cross Section and Mass Spectrometry Data Source: University of Luxembourg / PubChem URL:[Link]
- European Patent Office Title: EP0548670A1 - Heterocyclic mono- and dicarbamates Source: Google Patents URL
